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Compound of Interest

Compound Name: Pr 104

Cat. No.: B1678026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration and

dosage of PR-104, a hypoxia-activated prodrug. This document summarizes key quantitative

data, details experimental protocols, and visualizes important pathways and workflows to

facilitate the design and execution of preclinical studies involving PR-104.

Introduction
PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes rapid in vivo

conversion to its more lipophilic and active form, PR-104A.[1][2][3] PR-104A is a

dinitrobenzamide mustard prodrug designed to selectively target and eliminate hypoxic tumor

cells, which are often resistant to conventional therapies.[3] Its mechanism of action relies on a

dual activation pathway, making it a subject of significant interest in oncology research.[4]

The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, the hydroxylamine

PR-104H and the amine PR-104M, occurs through two main routes:[5][6][7]

Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, one-electron

reductases, such as cytochrome P40 oxidoreductase (POR), reduce PR-104A to its active

forms. In the presence of oxygen, the intermediate radical is re-oxidized back to the non-

toxic prodrug, conferring tumor selectivity.[6][8]
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AKR1C3-Dependent Activation: PR-104A can also be activated under aerobic conditions by

the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5][9] This provides a second mechanism

for its anti-tumor activity in cancers that overexpress this enzyme, independent of tumor

hypoxia.

The active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that form

interstrand cross-links, leading to cell cycle arrest and apoptosis.[1][6]

Data Presentation
Pharmacokinetics of PR-104 in Mice
PR-104 is rapidly converted to PR-104A following administration. The table below summarizes

key pharmacokinetic parameters in CD-1 nu/nu mice.

Parameter
Intravenous (i.v.)
Administration

Intraperitoneal (i.p.)
Administration

PR-104 Half-life Very short, rapidly converted Very short, rapidly converted

PR-104A Peak Plasma

Concentration (Cmax)
Achieved rapidly Achieved within ~30 minutes

PR-104A Half-life Approximately 1 hour Approximately 1 hour

Data compiled from studies on the pharmacokinetics of PR-104 in mice.[10]

Preclinical Efficacy of PR-104 Monotherapy in Xenograft
Models
The following table summarizes the in vivo efficacy of PR-104 as a single agent in various

human tumor xenograft models.
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Tumor Model Mouse Strain
PR-104 Dose and
Schedule

Outcome

HT29 (Colon) Nude Mice
100% MTD, single

dose

Significant killing of

hypoxic and aerobic

cells.[4]

SiHa (Cervical) Nude Mice
75% MTD, single

dose

Greater killing of

hypoxic and aerobic

cells compared to

tirapazamine.[4]

H460 (Lung) Nude Mice
75% MTD, single

dose

Effective killing of

hypoxic and aerobic

tumor cells.[4]

HepG2

(Hepatocellular

Carcinoma)

Mice 250 mg/kg, i.p., qd x 6
Significant reduction

in tumor growth.[4][5]

Hep3B

(Hepatocellular

Carcinoma)

Mice 250 mg/kg, i.p., qd x 6
Significant reduction

in tumor growth.[4][5]

The Maximum Tolerated Dose (MTD) in mice has been reported to be around 550 mg/kg for a

weekly x 6 schedule.[4]

Preclinical Efficacy of PR-104 in Combination Therapies
PR-104 has shown greater than additive antitumor activity when combined with other

anticancer agents.
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Combination
Agent

Tumor Model Mouse Strain
PR-104 and
Combination
Agent Dosing

Outcome

Radiation
HT29, SiHa,

H460
Nude Mice

PR-104 at 75-

100% MTD + 15-

20 Gy radiation

Greater than

additive

antitumor activity.

[4]

Gemcitabine
Panc-01

(Pancreatic)
Nude Mice Not specified

Greater than

additive

antitumor activity.

[1][11]

Docetaxel 22RV1 (Prostate) Nude Mice Not specified

Greater than

additive

antitumor activity.

[1][11]

Sorafenib

HepG2,

PLC/PRF/5,

SNU-398, Hep3B

Mice

PR-104: 250

mg/kg, i.p., qd x

6; Sorafenib: 80

mg/kg, p.o., qd x

5

Significantly

active in all 4

xenograft

models.[4][5]

Experimental Protocols
Protocol 1: In Vivo Efficacy Study of PR-104 in a Solid
Tumor Xenograft Model
This protocol outlines a general workflow for assessing the efficacy of PR-104 as a

monotherapy in a subcutaneous solid tumor xenograft model.

1. Materials:

PR-104 (lyophilized powder)

Sterile vehicle (e.g., saline or 5% dextrose in water)
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Human cancer cell line of interest

Immunocompromised mice (e.g., NOD/SCID, NIH-III nude)

Cell culture medium and supplements

Matrigel (optional)

Calipers

Syringes and needles for injection

2. Xenograft Establishment:

Culture the selected human cancer cell line under standard conditions.

Harvest cells during the exponential growth phase.

Resuspend cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at a

concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

Inject the cell suspension subcutaneously into the flank of the mice.[4]

3. Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into

treatment and control groups.[4]

4. PR-104 Administration:

Reconstitute PR-104 in the appropriate sterile vehicle immediately before use.

Administer PR-104 via the desired route, typically intravenous (i.v.) or intraperitoneal (i.p.).[4]

The control group should receive the vehicle alone.
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Dosing schedules can vary; a common example is daily administration for a set number of

days (e.g., qd x 6).[5] Dose-response studies are recommended to determine the optimal

dose for a specific model.[4]

5. Efficacy and Toxicity Assessment:

Continue to monitor tumor volume and body weight throughout the study.

Efficacy can be determined by comparing tumor growth in the treated versus control groups

(e.g., tumor growth inhibition, tumor growth delay).

Monitor for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Protocol 2: Assessment of Tumor Hypoxia using
Pimonidazole
To correlate the efficacy of PR-104 with the extent of tumor hypoxia, the following protocol can

be used.

1. Materials:

Pimonidazole hydrochloride

Hypoxia-specific primary antibody (e.g., anti-pimonidazole)

Secondary antibody conjugated to a detectable label (e.g., HRP)

DAB substrate kit for signal development

Hematoxylin for counterstaining

Microscope and imaging software

2. Procedure:

Pimonidazole Administration: Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.)

approximately 60-90 minutes before tumor excision.[6]
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Tumor Excision and Processing: Euthanize mice and excise the tumors.

Fix the tumors in formalin and embed in paraffin.

Section the paraffin-embedded tumors.

Immunohistochemistry:

Deparaffinize and rehydrate the tumor sections.

Perform antigen retrieval.

Block endogenous peroxidase activity.

Incubate with the primary anti-pimonidazole antibody.

Incubate with the HRP-conjugated secondary antibody.

Develop the signal using a DAB substrate kit.

Counterstain with hematoxylin.

Analysis:

Capture images of the stained tumor sections.

Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to

the total viable tumor area.[6]
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Logical Relationship of PR-104 Combination Therapy

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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